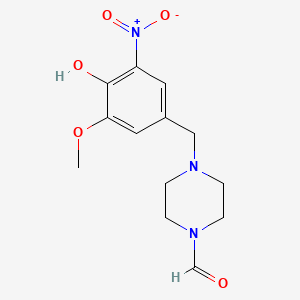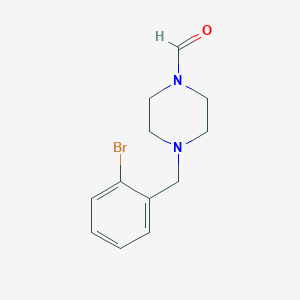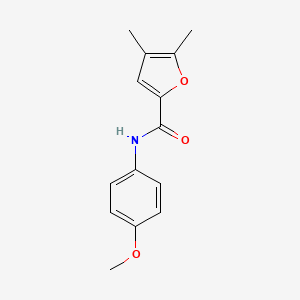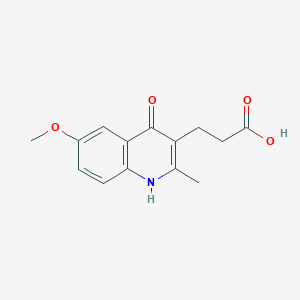
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea, also known as DMTU, is a synthetic compound with a chemical formula of C13H20N2O2S. It is a thiourea derivative that has been widely used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). DMTU has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying oxidative stress and related diseases.
作用機序
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea acts as a scavenger of ROS and RNS by reacting with them and forming stable adducts. It has been shown to scavenge superoxide anion (O2.-), hydrogen peroxide (H2O2), hydroxyl radical (OH.), peroxynitrite (ONOO-), and nitric oxide (NO). N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can also inhibit the formation of ROS and RNS by inhibiting the activity of enzymes such as NADPH oxidase, xanthine oxidase, and nitric oxide synthase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to have significant biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has some limitations as well. It can react with other compounds in the cell, leading to the formation of unwanted adducts. Additionally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can interfere with some assays that measure ROS and RNS levels, leading to inaccurate results.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea. One area of interest is the development of more potent and selective thiourea derivatives that can scavenge specific ROS and RNS. Another area of interest is the investigation of the role of N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea in aging and age-related diseases. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been shown to improve mitochondrial function, which is a key factor in aging. Finally, N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea could be used in combination with other compounds to enhance their antioxidant and anti-inflammatory effects.
合成法
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea can be synthesized by reacting 2,4-dimethoxyaniline with isobutylisothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea as a white crystalline solid, which can be purified by recrystallization in a suitable solvent.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been widely used in scientific research to study oxidative stress and related diseases. It has been shown to scavenge ROS and RNS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. N-(2,4-dimethoxyphenyl)-N'-isobutylthiourea has been used to study the role of oxidative stress in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. It has also been used to investigate the protective effects of antioxidants and other compounds against oxidative stress.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVZCILVTZCVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)



![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)

![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)